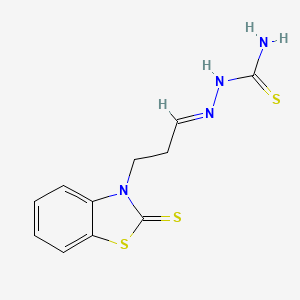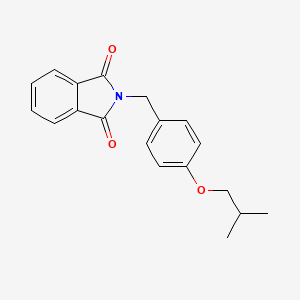
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, also known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. BDA-410 is a potent inhibitor of the endoplasmic reticulum (ER) stress response, which is a cellular process that plays a crucial role in maintaining cellular homeostasis and responding to various stress stimuli.
Wirkmechanismus
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide exerts its effects through the inhibition of the ER stress response, which is a cellular process that plays a crucial role in maintaining cellular homeostasis and responding to various stress stimuli. N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide inhibits the activity of the ER stress sensor IRE1α, which is a key mediator of the ER stress response. By inhibiting IRE1α, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide prevents the activation of downstream signaling pathways that promote cell survival and proliferation, leading to ER stress-mediated apoptosis.
Biochemical and Physiological Effects
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of IRE1α activity, the induction of ER stress-mediated apoptosis, and the improvement of glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has also been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in lab experiments is its potency and specificity for inhibiting the ER stress response through the inhibition of IRE1α activity. However, one limitation of using N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide is its potential toxicity at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide, including the development of more potent and selective inhibitors of the ER stress response, the investigation of the therapeutic potential of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide in other diseases, and the exploration of the molecular mechanisms underlying the effects of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide on cellular signaling pathways. Additionally, the development of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide as a potential therapeutic agent for human diseases will require further preclinical and clinical studies to evaluate its safety and efficacy.
Synthesemethoden
The synthesis of N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with benzyl bromide, followed by the reaction of the resulting benzylated phenol with chloroacetyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with ammonium acetate to yield N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to inhibit the growth and survival of cancer cells by inducing ER stress-mediated apoptosis. In neurodegenerative disease research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to protect neurons from ER stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease. In metabolic disorder research, N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-8-15(9-13(2)17(12)18)21-11-16(20)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPIHZXWUPUORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5696441.png)



![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)


![4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)
![N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B5696514.png)